tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate
Description
tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate (CAS: 114214-49-2; molecular formula: C₉H₁₅NO₃) is a structurally complex bicyclic compound featuring a spiro junction between a bicyclo[3.1.0]hexane system and a cyclobutane ring . The molecule contains an oxygen atom (oxa) and a nitrogen atom (aza) within its bicyclic framework, with the nitrogen further functionalized by a tert-butoxycarbonyl (Boc) protecting group. This architecture confers conformational rigidity and moderate polarity, making it valuable in pharmaceutical synthesis as a chiral building block or intermediate .
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
FBGODVSBKYSLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C13CCC3)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Spiro Formation via [2+2] Cycloaddition
A common approach to access the spiro bicyclic framework involves [2+2] cycloaddition reactions of methylenecyclobutanes with suitable nitrogen and oxygen-containing reagents. For example, Mykhailiuk’s group has demonstrated the synthesis of substituted 1-azaspiro[3.3]heptanes through thermal [2+2] cycloaddition of methylenecyclobutanes with chlorosulfonyl isocyanate, followed by post-cycloaddition modifications. Although this example refers to azaspiro[3.3]heptanes, the methodology is adaptable to azaspiro[bicyclo[3.1.0]hexane] systems by selecting appropriate cyclobutane and heteroatom-containing precursors.
Use of Bicyclo[3.1.0]hexane Precursors
Starting materials such as 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester are commercially available and serve as versatile intermediates. These can be synthesized by cyclization of suitable amino alcohols or via ring contraction strategies from larger bicyclic systems.
Ammonia-Mediated Transformations and Azide Chemistry
One documented method involves the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia or ammonium salts in water under reflux or elevated temperatures (60–90 °C) to introduce amino functionalities or convert intermediates to amino alcohol derivatives. For instance:
These methods highlight the utility of azide intermediates and hydrogenation for functional group transformations on the bicyclic scaffold.
Protection and Deprotection Steps
The tert-butyl ester group is often introduced or preserved during the synthesis to protect the carboxylic acid functionality. Di-tert-butyl dicarbonate (Boc2O) is used for Boc-protection of amino groups formed during the reaction sequence, typically under mild conditions in dichloromethane with stirring for several hours.
Representative Reaction Scheme Summary
| Step | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate + aqueous ammonia, reflux overnight | tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 96% | Amination and hydroxylation |
| 2 | Reaction with ammonium chloride + sodium azide in methanol/water, 60 °C overnight | Azide intermediate | Crude isolated | Followed by Pd/C hydrogenation |
| 3 | Pd/C hydrogenation under H2 atmosphere | Amino alcohol derivative | Moderate isolated yield | Purification by flash chromatography |
| 4 | Boc protection with di-tert-butyl dicarbonate in CH2Cl2 | Boc-protected amino alcohol | 62% (two-step) | Column chromatography purification |
Analytical Characterization
The synthesized compounds are characterized by ^1H NMR spectroscopy with typical chemical shifts for the bicyclic protons and tert-butyl groups:
- Multiplets in the 3.0–4.0 ppm range corresponding to protons on the bicyclic ring system.
- Singlet around 1.44 ppm corresponding to the tert-butyl protons (9H or 18H depending on substitution).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Ammonia-mediated amination | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | NH3 (aq) | Reflux, overnight | 96% | Direct conversion to amino alcohol |
| Azide substitution and reduction | Same as above | NH4Cl, NaN3, Pd/C, H2 | 60 °C overnight + RT H2 | Moderate | Two-step conversion |
| Boc protection | Amino alcohol intermediate | Di-tert-butyl dicarbonate | RT, 4 h | 62% (two-step) | Protects amino group |
| Thermal [2+2] cycloaddition (literature precedent) | Methylenecyclobutanes | Chlorosulfonyl isocyanate | Thermal | Variable | For spiro ring construction |
Research Discoveries and Notes
- The bicyclic azaspiro scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic piperidine rings.
- The use of azide intermediates followed by catalytic hydrogenation is a reliable method to introduce amino groups on the bicyclic core.
- Protection strategies involving tert-butyl esters and Boc groups are critical for isolating stable intermediates amenable to further functionalization.
- The synthetic routes allow access to chiral amino alcohol derivatives, useful as intermediates in pharmaceutical synthesis targeting neuronal nitric oxide synthase inhibitors and anticancer agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylate intermediates. This reaction is critical for generating bioactive derivatives:
| Reaction Conditions | Products Formed | Yield | References |
|---|---|---|---|
| Aqueous ammonia, reflux | 3-amino-4-hydroxypyrrolidine-1-carboxylate | 96% | |
| Ammonium chloride/NaHCO₃, 60°C | Ring-opened dihydroxy derivative | 62% |
Hydrolysis with ammonia at reflux provides efficient deprotection of the tert-butoxycarbonyl (Boc) group, forming amino-alcohol derivatives essential for further functionalization .
Ring-Opening Reactions
The bicyclo[3.1.0]hexane system participates in regioselective ring-opening reactions under nucleophilic conditions:
| Reagents/Target | Conditions | Outcome |
|---|---|---|
| Sodium azide/Ammonium chloride | Methanol/water (8:1), 60°C | Azide intermediate formation |
| H₂/Pd-C catalyst | Ambient hydrogenation | Amine-functionalized product |
This two-step process converts the epoxide-like oxygen into an amine group, enabling peptide coupling or scaffold diversification .
Functional Group Transformations
The compound serves as a precursor for synthesizing pharmacologically active molecules through:
-
Esterification : Reacting with acyl chlorides to form new esters
-
Amination : Introducing substituents at the azetidine nitrogen
-
Oxidation : Generating ketone or carboxylic acid derivatives
Stability Considerations
While generally stable under standard conditions, the compound shows sensitivity to:
-
Strong acids/bases (accelerated ester hydrolysis)
-
High-temperature (>100°C) environments (risk of ring decomposition)
Comparative Reactivity Table
| Reaction Type | tert-Butyl Derivative Reactivity | Analogous Azaspiro Compounds |
|---|---|---|
| Boc Deprotection | Faster (steric shielding reduced) | Slower due to bulkier groups |
| Ring-Opening Kinetics | Moderate (balanced ring strain) | Varies by ring size |
This compound's unique reactivity profile makes it valuable for constructing complex heterocycles in drug discovery pipelines .
Scientific Research Applications
tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate is a complex organic compound featuring a tert-butyl ester functional group and a unique spirocyclic structure that incorporates azaspiro and bicyclo components. It has potential applications in medicinal and synthetic organic chemistry because of its bifunctional nature. The molecular formula is C13H19N2O3.
Reactivity
The reactivity of this compound is due to its carboxylate and spirocyclic structure. Common reactions include the synthesis of derivatives with different biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method involves using sodium borohydride for reduction processes within a controlled environment to ensure high yields and purity.
Potential Applications
this compound has several potential applications:
- Medicinal Chemistry Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological properties.
- Synthetic Organic Chemistry It can be used as a building block in synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological molecules, influencing their activity and function . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity metrics are summarized below:
Key Research Findings
- Stereochemical Stability: X-ray crystallography (via WinGX/ORTEP) confirms the spiro junction’s rigidity, reducing epimerization risks during synthesis compared to non-spiro analogues .
- Comparative Bioactivity: Derivatives with cyclobutane moieties (e.g., compounds 6 and 7 in J.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 210°C, comparable to tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (208°C), indicating similar handling requirements .
Biological Activity
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane, is a bicyclic compound with notable biological activities. Its unique structure contributes to its pharmacological potential, particularly in the fields of medicinal chemistry and drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 252.7 ± 33.0 °C |
| Flash Point | 106.6 ± 25.4 °C |
| Purity | >95% (GC) |
| CAS Number | 114214-49-2 |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential toxicity (H302, H315 warnings) .
Pharmacological Potential
Research indicates that tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer models . The mechanism often involves the modulation of key signaling pathways such as AMPK and mTOR.
- Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases . They may exert their effects through antioxidant mechanisms and by modulating neurotransmitter systems.
- Antimicrobial Properties : Some derivatives of bicyclic compounds have demonstrated antimicrobial activity against various pathogens, suggesting that tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane could be explored for antibiotic development .
Case Study 1: Anticancer Activity
A study examining a series of bicyclic compounds found that certain derivatives exhibited EC50 values lower than traditional chemotherapeutics in glioma cell lines, indicating superior potency . The study highlighted how these compounds induced necroptosis and autophagy, leading to effective tumor suppression.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, analogs of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane were tested for their ability to protect neuronal cells from apoptosis . Results indicated a significant decrease in cell death rates compared to controls, showcasing the compound's potential as a neuroprotective agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane is crucial for optimizing its biological activity:
- Substituents on the Bicyclic Framework : Variations in substituents can significantly alter potency and selectivity against specific biological targets.
- Functional Groups : The presence of functional groups such as carboxylates can enhance solubility and bioavailability, impacting pharmacokinetics and therapeutic efficacy.
Q & A
Basic Research Question
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., from methanol at 5°C) .
- Storage : Maintain at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid moisture and electrostatic charge buildup .
Which analytical methods validate purity and structural integrity?
Basic Research Question
- HPLC : Assess purity (>97% via UV detection at 254 nm) .
- NMR : ¹H/¹³C spectra should match predicted shifts (e.g., tert-butyl groups at δ ~1.4 ppm; sp³ carbons at δ 30–60 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts).
How does the spirocyclic framework influence reactivity in ring-opening reactions?
Advanced Research Question
The fused bicyclo[3.1.0]hexane introduces ring strain (~20–30 kcal/mol), enhancing susceptibility to nucleophilic attack or thermal rearrangement. Cyclobutane’s angular strain further modulates reactivity. For example:
- Acid-mediated ring-opening : Protonation at the azaspiro nitrogen may trigger cyclopropane bond cleavage.
- Transition-metal catalysis : Pd-mediated cross-couplings could functionalize the cyclobutane ring .
What safety precautions are critical during handling?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid vapor/mist inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
How can competing diastereomers be resolved during synthesis?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak® columns with heptane/ethanol mobile phases.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Seed crystals of the desired diastereomer to drive selectivity .
What role does the tert-butyl carbamate group play in synthetic applications?
Basic Research Question
The tert-butyloxycarbonyl (Boc) group:
- Protects amines during multi-step syntheses.
- Facilitates purification : Hydrophobic Boc derivatives are easily separated via extraction .
- Deprotection : Use HCl/dioxane or TFA/CH₂Cl₂ under mild conditions to avoid ring degradation .
How can the compound’s stability under varying pH conditions be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
